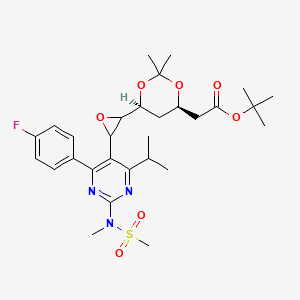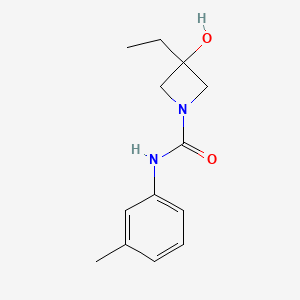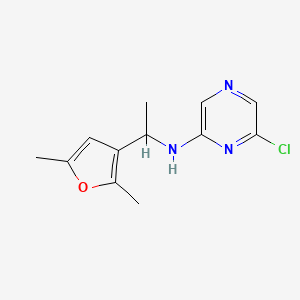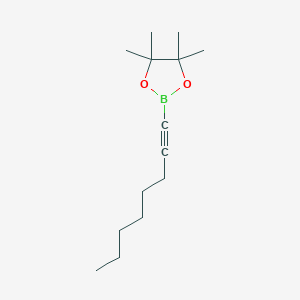
4,4,5,5-Tetramethyl-2-(oct-1-yn-1-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(oct-1-yn-1-yl)-1,3,2-dioxaborolane is an organoboron compound that is widely used in organic synthesis. It is a member of the dioxaborolane family, which are known for their stability and reactivity. This compound is particularly notable for its role in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4,5,5-Tetramethyl-2-(oct-1-yn-1-yl)-1,3,2-dioxaborolane can be synthesized through several methods. One common approach involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an alkyne in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-(oct-1-yn-1-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: The alkyne group can be substituted with other functional groups through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions, with bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Boranes.
Substitution: Various substituted alkynes or alkenes, depending on the reactants used.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-(oct-1-yn-1-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: It is explored for its potential in boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-tetramethyl-2-(oct-1-yn-1-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
4,4,5,5-Tetramethyl-2-(oct-1-yn-1-yl)-1,3,2-dioxaborolane is unique among similar compounds due to its stability and reactivity. Similar compounds include:
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar in structure but with a phenyl group instead of an alkyne.
4,4,5,5-Tetramethyl-2-(prop-1-yn-1-yl)-1,3,2-dioxaborolane: Similar but with a shorter alkyne chain.
4,4,5,5-Tetramethyl-2-(but-1-yn-1-yl)-1,3,2-dioxaborolane: Similar but with a different alkyne chain length.
The uniqueness of this compound lies in its specific alkyne chain length, which can influence its reactivity and the types of reactions it can undergo.
Propiedades
Fórmula molecular |
C14H25BO2 |
|---|---|
Peso molecular |
236.16 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-oct-1-ynyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H25BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h6-10H2,1-5H3 |
Clave InChI |
WFXNQRMSXYDFIA-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C#CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


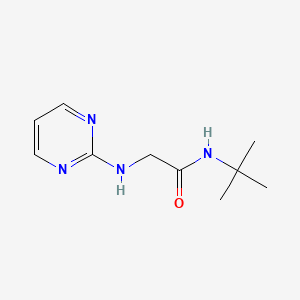
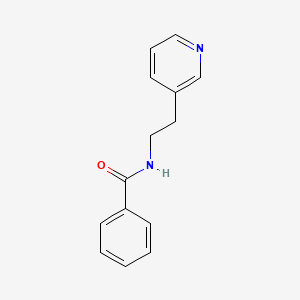
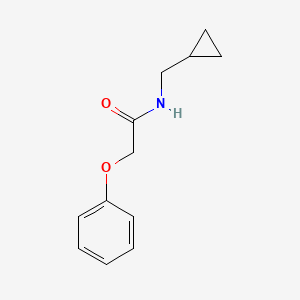

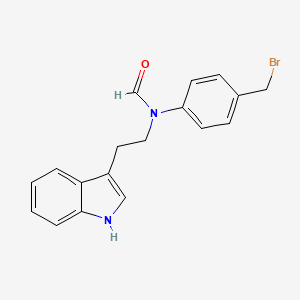
![Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate](/img/structure/B14906205.png)

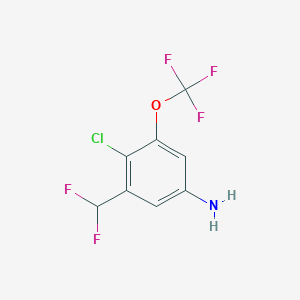
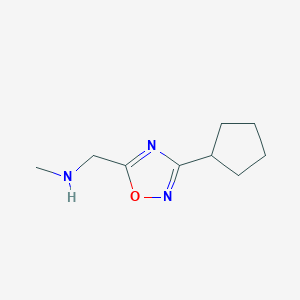
![1-Bromoimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B14906238.png)

